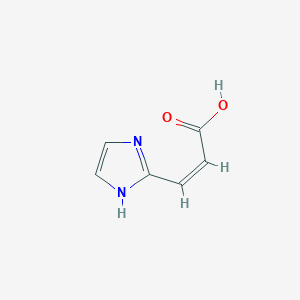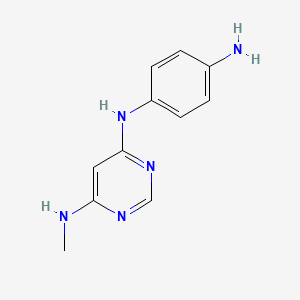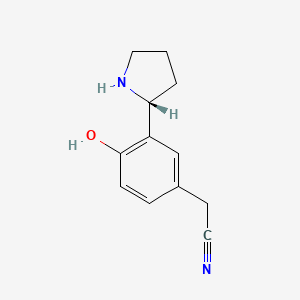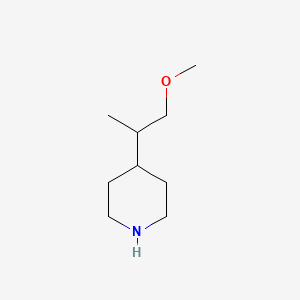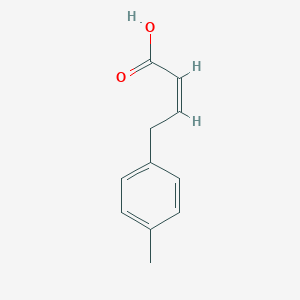
(Z)-4-(p-Tolyl)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(p-Tolyl)but-2-enoic acid is an organic compound characterized by the presence of a tolyl group attached to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(p-Tolyl)but-2-enoic acid typically involves the use of starting materials such as p-tolualdehyde and malonic acid. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(p-Tolyl)but-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of p-toluic acid or p-tolyl ketone.
Reduction: Formation of (Z)-4-(p-Tolyl)butanoic acid.
Substitution: Formation of brominated or nitrated derivatives of the tolyl group.
Scientific Research Applications
Chemistry
(Z)-4-(p-Tolyl)but-2-enoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine
The compound and its derivatives have potential applications in medicinal chemistry. They can be used to design and synthesize new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (Z)-4-(p-Tolyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(p-Tolyl)but-2-enoic acid: The geometric isomer of (Z)-4-(p-Tolyl)but-2-enoic acid, differing in the spatial arrangement of the substituents around the double bond.
4-(p-Tolyl)butanoic acid: A saturated derivative of this compound, lacking the double bond.
p-Toluic acid: A simpler aromatic carboxylic acid with a tolyl group.
Uniqueness
This compound is unique due to its specific geometric configuration and the presence of both an aromatic ring and a double bond. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(Z)-4-(4-methylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h2,4-8H,3H2,1H3,(H,12,13)/b4-2- |
InChI Key |
IFRQTEJKEIJLJV-RQOWECAXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C/C=C\C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


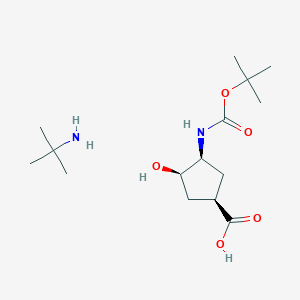
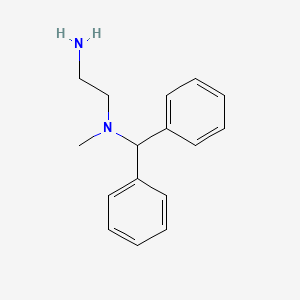
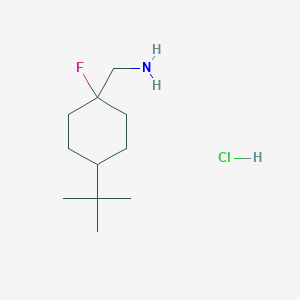



![2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide](/img/structure/B13342106.png)
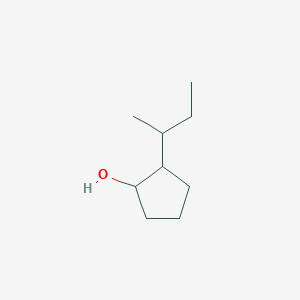
![Bicyclo[3.2.2]nonan-1-ol](/img/structure/B13342113.png)
